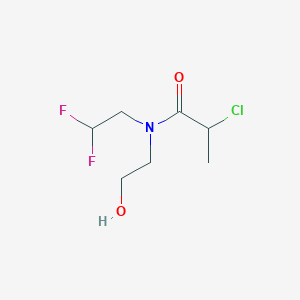![molecular formula C11H13BrN2O3 B6635202 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid, also known as BPC-157, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BPC-157 is a synthetic peptide derived from a naturally occurring peptide called body protection compound (BPC). It has been shown to have a wide range of beneficial effects, including promoting healing and reducing inflammation.
Mechanism of Action
The exact mechanism of action of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is not fully understood. However, it is believed to work by promoting the production of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). These growth factors stimulate the proliferation of cells involved in tissue repair and regeneration.
Biochemical and Physiological Effects:
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid has been shown to have a range of biochemical and physiological effects. It promotes the proliferation of cells involved in tissue repair and regeneration, including fibroblasts and endothelial cells. 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid also reduces inflammation by inhibiting the production of inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is its ability to promote healing and reduce inflammation in a range of tissues. This makes it a promising therapeutic agent for a range of conditions, including musculoskeletal injuries and inflammatory bowel disease. However, the main limitation of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is its cost. The peptide is relatively expensive to synthesize, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid. One area of interest is the use of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid in combination with other therapeutic agents, such as stem cells or growth factors. Another area of interest is the development of more cost-effective synthesis methods for 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid. Finally, further research is needed to fully understand the mechanism of action of 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid and its potential therapeutic applications.
Synthesis Methods
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves the stepwise addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid has been extensively studied for its therapeutic potential in various fields of medicine. It has been shown to promote healing in a range of tissues, including muscle, bone, and tendons. 2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid has also been shown to reduce inflammation and improve blood flow.
properties
IUPAC Name |
2-[(3-bromopyridine-2-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-2-4-8(11(16)17)14-10(15)9-7(12)5-3-6-13-9/h3,5-6,8H,2,4H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBBYVYAGWNLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)

![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)

![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)

![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)

